
Vatalanib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Colorectal Cancer
Vatalanib has been investigated extensively for its role in treating metastatic colorectal cancer. In early trials, it demonstrated potential benefits when used alongside first- and second-line chemotherapy regimens.
- Phase III Studies : Although the primary objectives were not met in the CONFIRM studies, a subset analysis indicated that patients with elevated lactate dehydrogenase levels experienced clinical benefits from this compound treatment .
Non-Small Cell Lung Cancer (NSCLC)
A multicenter Phase II trial evaluated this compound in patients with advanced NSCLC who had progressed on prior chemotherapy. The results showed:
- Disease Control Rate : The disease control rate at 12 weeks was 35% for once-daily dosing and 37% for twice-daily dosing.
- Survival Outcomes : Median progression-free survival was reported at 2.1 months for once-daily dosing and 2.8 months for twice-daily dosing .
Chronic Lymphocytic Leukemia (CLL)
Research indicated that this compound could induce apoptosis in CLL cells while sparing healthy B cells. In xenograft models, this compound treatment resulted in significant tumor inhibition rates .
- Combination Therapy : When combined with conventional cytostatics like fludarabine, this compound exhibited synergistic effects, enhancing its therapeutic potential .
Gastrointestinal Stromal Tumors (GIST)
This compound has shown efficacy in patients with imatinib-resistant GIST:
- Clinical Benefit : In a study involving patients who had progressed on imatinib or sunitinib, this compound provided clinical benefits to approximately 40% of participants, demonstrating partial responses and stable disease .
Efficacy Summary Table
Cancer Type | Study Phase | Disease Control Rate | Median Progression-Free Survival | Clinical Benefit Rate |
---|---|---|---|---|
Colorectal Cancer | III | Not Met | N/A | N/A |
Non-Small Cell Lung Cancer | II | 35% (QD), 37% (TDD) | 2.1 months (QD), 2.8 months (TDD) | N/A |
Chronic Lymphocytic Leukemia | N/A | N/A | N/A | Significant |
Gastrointestinal Stromal Tumor | N/A | N/A | N/A | 40% |
Side Effects Profile
Side Effect | Incidence Rate |
---|---|
Nausea | Mild |
Vomiting | Mild |
Diarrhea | Mild |
Hypertension | Mild |
Weakness | Mild |
Dizziness | Mild |
Case Study: Efficacy in NSCLC
In a Phase II trial involving patients with advanced NSCLC who had previously undergone platinum-based chemotherapy, this compound was administered at a fixed dose of 1250 mg either once daily or twice daily. The study reported a moderate toxicity profile and indicated potential benefits in tumor size reduction and overall survival .
Case Study: Combination Therapy in CLL
A study demonstrated that combining this compound with conventional cytostatics resulted in enhanced apoptosis of CLL cells while minimizing effects on healthy cells. This finding emphasizes the potential of this compound as part of a multi-drug regimen to improve patient outcomes in CLL .
Mecanismo De Acción
Vatalanib ejerce sus efectos inhibiendo potentemente los dominios de la tirosina quinasa de los receptores del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y c-KIT . Estos receptores juegan un papel crucial en la formación de nuevos vasos sanguíneos, que son esenciales para el crecimiento tumoral y la metástasis. Al inhibir estos receptores, this compound bloquea eficazmente la angiogénesis, lo que limita el suministro de nutrientes y oxígeno a los tumores e inhibe su crecimiento .
Métodos De Preparación
Vatalanib se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central, N-(4-clorofenil)-4-(piridin-4-ilmetil)ftalazin-1-amina. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo de ftalazina: Esto implica la ciclación de precursores apropiados para formar el anillo de ftalazina.
Reacciones de sustitución: Introducción de los grupos 4-clorofenil y piridin-4-ilmetil a través de reacciones de sustitución nucleófila.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound de alta pureza.
Los métodos de producción industrial implican la ampliación de estas reacciones en condiciones controladas para garantizar la consistencia y la calidad. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad .
Análisis De Reacciones Químicas
Vatalanib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, lo que potencialmente altera su actividad.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Vatalanib es único en su capacidad para inhibir múltiples receptores de tirosina quinasa involucrados en la angiogénesis. Compuestos similares incluyen:
Sunitinib: Otro inhibidor de la tirosina quinasa que se dirige a múltiples receptores, incluidos los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas.
Sorafenib: Inhibe los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y otras quinasas involucradas en el crecimiento tumoral y la angiogénesis.
En comparación con estos compuestos, this compound tiene un espectro de actividad más amplio y es particularmente efectivo en la inhibición del receptor del factor de crecimiento endotelial vascular-2 .
Actividad Biológica
Vatalanib (PTK787/ZK225584) is a potent oral tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor (PDGFR) and c-Kit. This compound has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various cancers.
This compound inhibits the phosphorylation of receptor tyrosine kinases involved in angiogenesis, thereby disrupting the signaling pathways that promote tumor growth and metastasis. The inhibition of VEGFRs leads to reduced endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with necessary nutrients and oxygen.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 2 hours post-dose. It has a mean terminal half-life ranging from 4 to 6 hours. The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, and is approximately 98% bound to plasma proteins .
Phase II Trials
- Pancreatic Cancer : A phase II trial investigated this compound in patients with advanced pancreatic cancer who had failed previous treatments. Patients received a ramp-up dosing schedule starting at 250 mg twice daily. The study reported a 6-month survival rate of 36% among participants .
- Renal Cell Carcinoma (RCC) : In a phase Ib study combining this compound with everolimus, the maximum tolerated dose was established at 1000 mg daily for this compound. The median overall survival was noted at 16.3 months for all patients, with treatment-naive patients achieving significantly better outcomes .
- Colorectal Cancer : this compound demonstrated improved progression-free survival (PFS) in patients with high vascular density tumors when combined with chemotherapy compared to those receiving placebo .
Case Studies
- Case Study on RCC : A patient cohort treated with this compound showed that 29% achieved a partial response, while an additional 62.5% exhibited stable disease . The study highlighted the importance of baseline IL-6 levels as a predictive biomarker for survival outcomes.
Biological Activity Summary Table
Parameter | Value/Description |
---|---|
Targets | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit |
IC50 Values | VEGFR-2: 37 nM; VEGFR-1: 77 nM |
Pharmacokinetics | Absorption: ~2h; Half-life: 4-6h |
Protein Binding | ~98% |
Common Toxicities | Proteinuria, hypertension, fatigue |
Median Overall Survival | RCC: 16.3 months; Pancreatic Cancer: 36% at 6 months |
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
212141-54-3 | |
Record name | Vatalanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATALANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.